molecular formula C11H11F2NO3 B1423300 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid CAS No. 1183740-54-6

2,4-Difluoro-5-(2-methylpropanamido)benzoic acid

Cat. No.: B1423300
CAS No.: 1183740-54-6
M. Wt: 243.21 g/mol
InChI Key: ZGVYKILXYSAKML-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2-methylpropanamido)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol. This compound features two fluorine atoms on the benzene ring and an isobutyramide group attached to the fifth carbon of the ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-5-(2-methylpropanamido)benzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 2,4-difluorobenzoic acid as the starting material.

  • Activation: The carboxylic acid group of 2,4-difluorobenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

  • Amide Formation: The acid chloride is then reacted with isobutyramide under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.

  • Substitution: Substitution reactions can occur at the benzene ring, replacing hydrogen atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

2,4-Difluoro-5-(2-methylpropanamido)benzoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2,4-Difluorobenzoic Acid: Lacks the isobutyramide group.

  • 2,4-Difluoro-5-aminobenzoic Acid: Lacks the isobutyramide group and has an amino group instead.

  • 2,4-Difluoro-5-(methylamino)benzoic Acid: Similar structure but with a methylamino group instead of isobutyramide.

Uniqueness: 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid is unique due to the presence of the isobutyramide group, which imparts distinct chemical and biological properties compared to its similar counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4-difluoro-5-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-5(2)10(15)14-9-3-6(11(16)17)7(12)4-8(9)13/h3-5H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVYKILXYSAKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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